molecular formula C22H24BrN3O4 B4892628 2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

Cat. No.: B4892628
M. Wt: 474.3 g/mol
InChI Key: HAFAUSQTMZUBIB-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound that features a variety of functional groups, including a bromo-substituted phenyl ring, a methoxy-substituted phenyl ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Bromo-Substituted Phenyl Ring: This step involves the bromination of 4-methylphenol to yield 2-bromo-4-methylphenol.

    Ether Formation: The 2-bromo-4-methylphenol is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid.

    Oxadiazole Ring Formation: The oxadiazole ring is synthesized by reacting 4-methoxybenzohydrazide with a suitable nitrile to form 3-(4-methoxyphenyl)-1,2,4-oxadiazole.

    Amide Formation: Finally, the 2-(2-bromo-4-methylphenoxy)acetic acid is coupled with the oxadiazole derivative in the presence of isopropylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy and oxadiazole groups can undergo oxidation and reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring is known to interact with various biological targets, potentially leading to antimicrobial or anticancer effects.

    Chemical Reactivity: The presence of multiple functional groups allows the compound to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(ethyl)acetamide
  • 2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(methyl)acetamide
  • 2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(butyl)acetamide

Uniqueness

The uniqueness of 2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, is notable for its potential bioactivity and versatility in chemical synthesis.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O4/c1-14(2)26(21(27)13-29-19-10-5-15(3)11-18(19)23)12-20-24-22(25-30-20)16-6-8-17(28-4)9-7-16/h5-11,14H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFAUSQTMZUBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)OC)C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

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